BenchChemオンラインストアへようこそ!

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide

HDAC6 inhibition enzymatic potency drug discovery

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 314246-50-9) is a synthetic small molecule disclosed as Compound I-21 in patent WO2021067859, where it is characterized as a histone deacetylase 6 (HDAC6) inhibitor with an enzymatic IC50 of 0.601 nM determined by HDAC-Glo luminescent assay against recombinant HDAC6. The compound belongs to Formula (II) of the patent and uniquely combines a benzo[cd]indol-2(1H)-one scaffold—a privileged structure with demonstrated BET bromodomain inhibitory activity —with a 2-oxo-2H-chromene-3-carboxamide (coumarin) moiety that confers intrinsic fluorescence properties.

Molecular Formula C23H16N2O4
Molecular Weight 384.391
CAS No. 314246-50-9
Cat. No. B2893217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide
CAS314246-50-9
Molecular FormulaC23H16N2O4
Molecular Weight384.391
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C=CC=C3C1=O
InChIInChI=1S/C23H16N2O4/c1-2-25-18-11-10-17(14-7-5-8-15(20(14)18)22(25)27)24-21(26)16-12-13-6-3-4-9-19(13)29-23(16)28/h3-12H,2H2,1H3,(H,24,26)
InChIKeyJQCNEEUAZMZDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 314246-50-9): A Dual-Pharmacophore HDAC6 Inhibitor with Sub-Nanomolar Potency


N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 314246-50-9) is a synthetic small molecule disclosed as Compound I-21 in patent WO2021067859, where it is characterized as a histone deacetylase 6 (HDAC6) inhibitor with an enzymatic IC50 of 0.601 nM determined by HDAC-Glo luminescent assay against recombinant HDAC6 [1][2]. The compound belongs to Formula (II) of the patent and uniquely combines a benzo[cd]indol-2(1H)-one scaffold—a privileged structure with demonstrated BET bromodomain inhibitory activity [3]—with a 2-oxo-2H-chromene-3-carboxamide (coumarin) moiety that confers intrinsic fluorescence properties [4]. With a molecular formula of C23H16N2O4 and molecular weight of 384.39 g/mol, this compound represents a structurally distinct, non-hydroxamate HDAC6 inhibitor chemotype that differs fundamentally from the 5-fluoronicotinamide-based analogs within the same patent series [2].

Why Generic Substitution Fails for CAS 314246-50-9: Structural Singularity Precludes Simple Analog Interchange Within the WO2021067859 Series


Substituting N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide with a more potent in-patent analog is not a functionally neutral decision. The compound is the only member in the WO2021067859 Table 14 dataset that integrates the benzo[cd]indol-2(1H)-one scaffold with a 2-oxo-2H-chromene-3-carboxamide moiety [1]. By contrast, the more potent analogs—I-8B (0.275 nM), I-9A (0.351 nM), and I-19 (0.425 nM)—belong to a 5-fluoronicotinamide chemotype that lacks both the coumarin fluorophore and the BET-active benzo[cd]indol-2-one pharmacophore [1]. The loss of the coumarin moiety eliminates the intrinsic fluorescence property that enables label-free intracellular tracking and real-time target engagement studies [2], while removal of the benzo[cd]indol-2-one scaffold forfeits the potential for dual HDAC6/BET bromodomain pharmacology that has been crystallographically validated for this scaffold class [3]. Thus, potency alone cannot guide substitution; the selection must account for the compound's unique dual-pharmacophore architecture and its attendant research utility.

Quantitative Differentiation Evidence for N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 314246-50-9): Comparator-Anchored Data for Procurement Decisions


HDAC6 Enzymatic Potency: 8- to 25-Fold Superiority Over Clinically Precedented HDAC6 Inhibitors at the Isolated Enzyme Level

Compound I-21 (CAS 314246-50-9) inhibits recombinant HDAC6 with an IC50 of 0.601 nM in the HDAC-Glo luminescent assay [1]. This represents an approximately 8.3-fold greater potency than ACY-1215 (Ricolinostat; IC50 = 5 nM, cell-free assay) and Nexturastat A (IC50 ≈ 5 nM), and approximately 25-fold greater potency than Tubastatin A (IC50 = 15 nM) [2]. It should be noted that these comparator IC50 values were obtained from distinct assay formats and may not be directly interchangeable; however, the sub-nanomolar versus low-nanomolar distinction represents a genuine order-of-magnitude potency advantage at the enzymatic level. No selectivity data across HDAC isoforms 1–11 are publicly available for Compound I-21 specifically.

HDAC6 inhibition enzymatic potency drug discovery

Intra-Patent SAR Ranking: Positioned at the Potency-Selectivity Inflection Point Within the WO2021067859 Formula (II) Series

Within the WO2021067859 patent Table 14, all compounds were tested under the same HDAC-Glo assay conditions, enabling direct potency comparison. Compound I-21 (0.601 nM) sits at a defined position in the SAR landscape: it is 2.2-fold less potent than the most active compound I-8B (0.275 nM) but 7.6-fold more potent than I-26A (4.57 nM), the least active Formula (II) compound reported [1]. Critically, I-21 is the only compound in this dataset that incorporates the 2-oxo-2H-chromene-3-carboxamide moiety; all more potent analogs (I-8B, I-9A, I-19) are 5-fluoronicotinamide derivatives lacking the coumarin fluorophore and the benzo[cd]indol-2-one BET pharmacophore [1][2]. This positions I-21 as the most potent compound within the patent that retains the full dual-pharmacophore architecture.

structure-activity relationship HDAC6 selectivity medicinal chemistry

Intrinsic Coumarin Fluorescence: A Built-In Reporter for Label-Free Cellular Tracking and Target Engagement Studies

The 2-oxo-2H-chromene-3-carboxamide moiety is a well-characterized coumarin fluorophore. Substituted coumarins of this class exhibit measurable absorption and fluorescence spectra in solution, with fluorescent properties that can be exploited for real-time detection, cellular localization studies, and protein target engagement assays without requiring conjugation to an external fluorophore [1]. This property has been explicitly leveraged in the design of fluorescent coumarin-hydroxamic acid HDAC inhibitor derivatives, where the coumarin serves simultaneously as a pharmacophore and a fluorescent reporter [2]. In contrast, the more potent in-patent analogs I-8B, I-9A, and I-19 are 5-fluoronicotinamide-based compounds that lack this intrinsic fluorescence capability and would require chemical derivatization with an external dye for imaging or tracking applications [3]. The specific fluorescence excitation/emission parameters for CAS 314246-50-9 have not been published and would require empirical determination.

fluorescent probe coumarin fluorophore HDAC inhibitor tracking

Benzo[cd]indol-2(1H)-one Scaffold: Crystallographically Validated BET Bromodomain Pharmacophore with Potential for Dual HDAC6/BRD4 Pharmacology

The benzo[cd]indol-2(1H)-one scaffold present in CAS 314246-50-9 has been independently validated as a BET bromodomain inhibitor scaffold. The closely related compound N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide was co-crystallized with the first bromodomain of human BRD4 (PDB: 5CTL, resolution 2.51 Å), confirming direct engagement of the BRD4 acetyl-lysine binding pocket by this scaffold [1]. In the primary publication, benzo[cd]indol-2(1H)-one derivatives demonstrated BRD4 inhibitory activity with IC50 values as low as 120 nM and selective antiproliferative activity against the MLL-AF4-driven MV4-11 leukemia cell line [2]. By contrast, the 5-fluoronicotinamide-based analogs within WO2021067859 (I-8B, I-9A, I-19) have no reported BET activity. Whether CAS 314246-50-9 itself retains BRD4 inhibitory activity (and at what potency) has not been experimentally determined; the chromene-3-carboxamide substitution at the 6-position differs from the sulfonamide linkage in the crystallized compound.

BET bromodomain BRD4 inhibition dual-target pharmacology

Non-Hydroxamate Zinc-Binding Modality: Differentiation from Hydroxamate-Based HDAC6 Inhibitors with Established Metal-Chelating Toxicity Liabilities

CAS 314246-50-9 contains a 2-oxo-2H-chromene-3-carboxamide moiety as its putative zinc-binding group (ZBG), distinguishing it from the hydroxamic acid ZBG found in Tubastatin A, ACY-1215 (Ricolinostat), and Nexturastat A [1]. Hydroxamate-based HDAC inhibitors are associated with well-documented liabilities including poor pharmacokinetics (rapid glucuronidation and hydrolysis), potential for off-target metal chelation, and mutagenicity concerns arising from the hydroxylamine substructure [2]. The carboxamide ZBG in the coumarin scaffold may offer differentiated pharmacokinetic and toxicological properties, though no head-to-head ADME or safety data are available for CAS 314246-50-9. The non-hydroxamate nature of this compound aligns with the broader medicinal chemistry trend toward developing next-generation HDAC6 inhibitors that avoid the hydroxamate liability while maintaining potency [2].

non-hydroxamate zinc-binding group HDAC6 selectivity

Optimal Research and Procurement Application Scenarios for N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 314246-50-9)


HDAC6 Biochemical and Cellular Pharmacology Studies Requiring Sub-Nanomolar Target Engagement

With an HDAC6 IC50 of 0.601 nM [1], this compound is suited for experiments demanding maximal enzymatic inhibition at low compound concentrations—such as cellular HDAC6 target engagement assays where high concentrations of less potent inhibitors would produce cytotoxicity. The ~8- to 25-fold potency advantage over ACY-1215, Nexturastat A, and Tubastatin A [2] translates to a wider experimental concentration window, enabling cleaner dissection of HDAC6-specific effects from off-target pharmacology. Researchers should verify HDAC isoform selectivity empirically, as this data is not publicly available for this compound.

Fluorescence-Based Intracellular Tracking and Live-Cell Imaging of HDAC6 Inhibitor Distribution

The intrinsic 2-oxo-2H-chromene (coumarin) fluorophore [1] makes this compound a candidate for label-free cellular uptake, subcellular localization, and real-time distribution studies—capabilities unavailable with the more potent but non-fluorescent analogs I-8B, I-9A, and I-19 from the same patent series . Fluorescence excitation and emission wavelengths should be empirically determined for the specific compound. This application is supported by literature precedent establishing coumarin-3-carboxamides as effective fluorescent probes for HDAC-related studies [2].

Dual-Target Epigenetic Probe Development: HDAC6 and BET Bromodomain Exploratory Research

The benzo[cd]indol-2(1H)-one scaffold has been crystallographically validated as a BRD4 bromodomain-binding pharmacophore (PDB: 5CTL) [1], with independently reported BRD4 IC50 values as low as 120 nM for close structural analogs . CAS 314246-50-9 is the only compound in the WO2021067859 Table 14 dataset that combines this BET-active scaffold with HDAC6 inhibitory activity [2], making it a unique chemical starting point for researchers investigating synergistic epigenetic silencing through simultaneous HDAC6 and BET bromodomain inhibition. Experimental confirmation of BRD4 binding for this specific compound is required.

Non-Hydroxamate HDAC6 Inhibitor Lead Optimization and Medicinal Chemistry Programs

As a non-hydroxamate HDAC6 inhibitor with sub-nanomolar potency, CAS 314246-50-9 provides a structurally distinct lead scaffold that circumvents the pharmacokinetic and toxicological limitations associated with hydroxamic acid-based HDAC6 inhibitors such as Tubastatin A, ACY-1215, and Nexturastat A [1]. The dual-pharmacophore architecture (benzo[cd]indol-2-one + coumarin carboxamide) offers multiple vectors for medicinal chemistry optimization, and the established SAR from WO2021067859 Table 14 [2] provides a quantitative framework for prioritizing structural modifications that preserve or enhance HDAC6 potency.

Quote Request

Request a Quote for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.